N-phenyl-3-pyrrolidin-1-ylpropanamide

Sigma-1 Receptor Binding Affinity Pyrrolidine SAR

N-Phenyl-3-pyrrolidin-1-ylpropanamide is a synthetic small molecule belonging to the pyrrolidine amide class. It is primarily recognized as a sigma-1 receptor (σ1R) ligand.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B10811066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3-pyrrolidin-1-ylpropanamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c16-13(8-11-15-9-4-5-10-15)14-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,14,16)
InChIKeySJQSNFRYYVOBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-3-pyrrolidin-1-ylpropanamide: Procurement-Ready Sigma-1 Receptor Ligand Scaffold


N-Phenyl-3-pyrrolidin-1-ylpropanamide is a synthetic small molecule belonging to the pyrrolidine amide class. It is primarily recognized as a sigma-1 receptor (σ1R) ligand [1]. The compound is commercially available for research purposes and has been referenced in patent literature as a representative scaffold within broader pyrrolidine derivative families [2].

Reported sigma-1 receptor ligand with low micromolar affinity context
May serve as a baseline control for mechanistic studies of sigma-1 engagement
Pyrrolidine amide scaffold for SAR exploration with favorable physicochemical profile

Why Substituting N-Phenyl-3-pyrrolidin-1-ylpropanamide with Generic Analogs Risks Experimental Failure


Procurement decisions for sigma receptor ligands cannot be based solely on structural class similarity. The sigma-1 receptor's ligand-binding pocket exhibits high conformational flexibility and a complex structure-activity relationship (SAR) that is exquisitely sensitive to even minor molecular modifications [1]. As shown in the quantitative evidence below, simple alterations to the pyrrolidine ring or the amide linkage can shift receptor affinity by over 1,000-fold. Therefore, substituting N-phenyl-3-pyrrolidin-1-ylpropanamide with an in-class analog lacking precise validation data introduces significant and quantifiable risk of experimental failure due to unrecognized changes in target engagement.

SAR Sigma-1 receptor SAR is highly sensitive to minor structural modifications; reported >1,000-fold affinity shifts among pyrrolidine analogs may limit direct substitution.
Affinity In-class structural similarity does not predict target engagement; reported affinity spans nanomolar to micromolar range, and a generic analog may not reproduce low-affinity context.
Profile Physicochemical property differences (MW, lipophilicity) between analogs can alter assay behavior and off-target profiles, requiring independent validation.

Quantitative Evidence Guide: Verifiable Differentiation of N-Phenyl-3-pyrrolidin-1-ylpropanamide


Sigma-1 Receptor Affinity: A 1,000-Fold Range Among In-Class Pyrrolidines

The target compound's sigma-1 receptor affinity represents a specific point on a steep SAR curve. Its reported IC50 value of 1.56 µM [1] is drastically different from other pyrrolidine-containing analogs. For example, a high-affinity comparator, BDBM50421895, displays an IC50 of 1.40 nM [2]. This >1,000-fold difference in potency is a direct consequence of specific molecular features and cannot be predicted from the core scaffold alone.

σ1R Affinity (IC50)
Cross-study comparable
Target: 15.6 µM Comparator BDBM50421895: 1.40 nM
>1,000-fold lower affinity supports low-engagement baseline studies.
Radioligand displacement assay context; cross-study comparison.
Sigma-1 Receptor Binding Affinity Pyrrolidine SAR

Polypharmacology Profile: Differentiated from Pan-Assay Interference Compounds (PAINS)

The compound's broader pharmacological profile can be a critical differentiator. While high-affinity sigma-1 ligands often exhibit potent off-target activities (e.g., at dopamine or adrenergic receptors), data for this compound indicates a distinct profile. Binding data shows Ki values in the micromolar range for the dopamine D5 receptor (4.2 µM) and alpha-2A adrenergic receptor (4.7 µM) [1]. This contrasts with a high-affinity sigma-1 comparator, SK&F-10047, which has a Ki of 67 nM at sigma-1 but also 370 nM at the NMDA receptor [2], demonstrating a different polypharmacology signature.

Polypharmacology Profile
Cross-study comparable
Target: D5 4.2 µM, α2A 4.7 µM SK&F-10047: σ1 67 nM, NMDA 370 nM
Lower micromolar off-target CNS affinity may reduce dopamine/adrenergic interference.
Cross-study comparison; assay platforms differ (recombinant vs. brain membranes).
Selectivity Polypharmacology Off-target Screening

Potency vs. Druglikeness: A Scaffold with Superior Physicochemical Properties

Beyond receptor affinity, the physicochemical profile is a key selection criterion. N-Phenyl-3-pyrrolidin-1-ylpropanamide (MW 218.29 g/mol) is a low molecular weight, uncharged molecule with favorable drug-like properties, obeying Lipinski's Rule of Five [1]. In contrast, many high-affinity sigma-1 ligands are larger, more lipophilic, and possess more complex structures that can lead to poor solubility or permeability. For instance, the high-affinity comparator BDBM50421895 has a significantly higher molecular weight and complex fused ring system, which may limit its utility in certain in vitro or in vivo assays [2].

Physicochemical Profile
Class-level inference
MW 218 g/mol, no Lipinski violations
Favorable drug-like properties support hit-to-lead optimization context.
Inferred from structural class; data to verify for specific batch.
Physicochemical Properties Druglikeness Lipinski's Rule of Five

Optimal Application Scenarios for N-Phenyl-3-pyrrolidin-1-ylpropanamide Procurement


Low-Affinity Sigma-1 Receptor Control in Mechanistic Studies

This compound is an ideal choice as a negative control or low-affinity ligand in experiments designed to investigate the functional consequences of sigma-1 receptor engagement. Its micromolar IC50 [1] ensures that at concentrations commonly used for tool compounds (1-10 µM), receptor occupancy will be minimal or absent. This allows researchers to confidently attribute observed biological effects to the absence of sigma-1 signaling, providing a critical baseline for interpreting data from high-affinity agonists or antagonists.

Scaffold for Hit-to-Lead Optimization with Superior Physicochemical Properties

For medicinal chemistry programs targeting the sigma-1 receptor, this compound represents a valuable starting point. Its low molecular weight (218.29 g/mol) and lack of Lipinski violations [2] offer a 'clean' and highly optimizable core scaffold. Procurement of this compound provides a foundation for systematic SAR exploration to improve sigma-1 affinity while maintaining favorable drug-like properties, a key advantage over starting with larger, more complex, and less 'developable' high-affinity ligands.

Off-Target Profiling and Selectivity Screening in CNS Research

The compound's distinct polypharmacology profile, characterized by low micromolar affinity for dopamine and adrenergic receptors [3], makes it a useful tool for dissecting complex biological pathways. When used alongside more selective sigma-1 ligands, it can help delineate the specific contributions of sigma-1 versus off-target receptors (e.g., D5, alpha-2A) in a given assay. This application is particularly valuable in neuroscience research where crosstalk between neurotransmitter systems is common.

Application
Selection Property
Validation Focus
Low-affinity sigma-1 control
Low micromolar IC50 context
Baseline receptor occupancy verification
Hit-to-lead scaffold
Physicochemical drug-likeness
Lipinski compliance and MW review
Off-target selectivity profiling
Polypharmacology context
Dopamine and adrenergic receptor interference assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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